molecular formula C10H13BrN2 B2684376 1-(5-Bromopyridin-2-yl)cyclopentan-1-amine CAS No. 1704082-98-3

1-(5-Bromopyridin-2-yl)cyclopentan-1-amine

Cat. No.: B2684376
CAS No.: 1704082-98-3
M. Wt: 241.132
InChI Key: ROUXMWNZNHQVPQ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)cyclopentan-1-amine is a chemical compound with the CAS Number: 1704082-98-3. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been used in the synthesis of a variety of pharmaceutical and chemical products .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H11BrN2/c10-7-2-3-8 (12-6-7)9 (11)4-1-5-9/h2-3,6H,1,4-5,11H2 . This indicates that the compound consists of a cyclopentane ring attached to a 5-bromopyridin-2-yl group.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 227.1 . The compound is a liquid at room temperature . More specific properties such as boiling point, melting point, and solubility are not provided in the sources retrieved.

Scientific Research Applications

Organic Synthesis and Catalysis

Organocatalysis has emerged as a powerful tool for precision macromolecular chemistry, employing small organic molecules, including amines, to catalyze polymerization of various monomers under mild conditions. This approach, which often uses amines as catalysts, has been instrumental in the development of new polymeric materials with controlled structures and functionalities. The reduced toxicity of organocatalysts compared to metallic counterparts is driving their development in sensitive applications such as biomedical or microelectronics, showcasing the relevance of amines in advancing sustainable and green chemistry practices (Winnie Nzahou Ottou et al., 2016).

Advanced Oxidation Processes for Environmental Remediation

Amines play a critical role in the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes (AOPs). These processes are effective in mineralizing recalcitrant compounds, improving the efficacy of treatment schemes for water pollution. The ability of AOPs to degrade amines, dyes, and pesticides highlights the importance of understanding the chemical properties and reactivity of compounds like 1-(5-Bromopyridin-2-yl)cyclopentan-1-amine in environmental chemistry (Akash P. Bhat & P. Gogate, 2021).

Molecular Mechanisms in Pharmacology

The structural diversity and substitution patterns of nitrogen heterocycles, including amines, are foundational in pharmaceuticals. These compounds' ability to interact with biological systems through various mechanisms makes them indispensable in drug design and development. The analysis of the most commonly utilized nitrogen heterocycles provides insights into their pharmacological importance and the potential for developing new therapeutic agents (Edon Vitaku et al., 2014).

Role in Biogenic Amine Formation and Food Safety

Biogenic amines, such as histamine and cadaverine, are formed by the decarboxylation of amino acids, a process that can be catalyzed by compounds like this compound. These amines are significant in food safety and quality determination, affecting spoilage and the potential for food toxicity. Understanding the relationships between biogenic amines and compounds that can influence their formation or degradation is crucial for assuring the safety of food products (I. A. Bulushi et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-8-3-4-9(13-7-8)10(12)5-1-2-6-10/h3-4,7H,1-2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUXMWNZNHQVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704082-98-3
Record name 1-(5-bromopyridin-2-yl)cyclopentan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
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